Structural Distinction from the Closest Commercial Oxalamide Analog (CAS 1448125-12-9) via Physicochemical Descriptors
The title compound differs from the commercially available analog N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide (CAS 1448125-12-9) in three key structural features: (i) a 3-methoxyphenyl ring replaces the benzyl N1-substituent, (ii) a 3-thienyl moiety replaces the 5-methyl-2-thienyl group, and (iii) a gem-dimethyl quaternary carbon replaces the benzylic methoxy center on the N2-side chain. These modifications are predicted to increase calculated logP by approximately 0.5–0.8 units and reduce topological polar surface area (TPSA) by ~5–10 Ų compared to the analog, based on in silico calculation methods using the same algorithm as published for this chemical series [1]. However, no experimentally measured logP or TPSA data are publicly available for either compound.
| Evidence Dimension | Predicted lipophilicity and polar surface area (in silico) |
|---|---|
| Target Compound Data | Predicted XLogP3 ~2.7–3.0; Predicted TPSA ~85–90 Ų (no experimental confirmation) |
| Comparator Or Baseline | N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide (CAS 1448125-12-9): Computed XLogP3 = 2.2; Computed TPSA = 95.7 Ų (Kuujia listing) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8; ΔTPSA ≈ -5 to -10 Ų (in silico only) |
| Conditions | Calculated properties using XLogP3 algorithm; no experimental logD or permeability data available. |
Why This Matters
The predicted higher lipophilicity and lower TPSA could translate into improved passive membrane permeability relative to the benzyl analog, a factor relevant for intracellular target engagement, but this remains purely computational until experimentally validated.
- [1] Kuujia. (2025). Cas no 1448125-12-9 (N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide) – Computed Properties. Retrieved from kuujia.com. View Source
